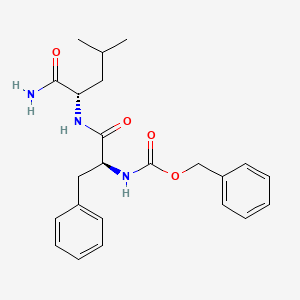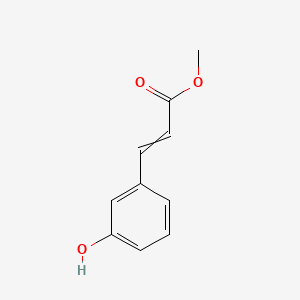![molecular formula C15H16N2O B8772193 (4-Aminophenyl)[4-(dimethylamino)phenyl]methanone CAS No. 5809-25-6](/img/structure/B8772193.png)
(4-Aminophenyl)[4-(dimethylamino)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-4’-(dimethylamino)benzophenone is an organic compound with the molecular formula C15H16N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both amino and dimethylamino groups attached to a benzophenone core, making it a versatile molecule for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Amino-4’-(dimethylamino)benzophenone can be synthesized through the reaction of dimethylaniline with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, followed by reduction of the resulting ketone to yield the desired product .
Industrial Production Methods: In industrial settings, the compound is typically produced by reacting dimethylaniline with benzoyl chloride under controlled conditions. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-4’-(dimethylamino)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Secondary alcohols
Substitution: Halogenated or sulfonated derivatives
Applications De Recherche Scientifique
4-Amino-4’-(dimethylamino)benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a photoinitiator in the synthesis of dyes and polymers.
Biology: The compound is employed in the study of enzyme kinetics and as a fluorescent probe.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of pigments, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 4-Amino-4’-(dimethylamino)benzophenone involves its ability to absorb light and generate reactive species. In photochemical applications, the compound absorbs UV light and undergoes intersystem crossing to produce excited states that can initiate polymerization reactions. The amino and dimethylamino groups enhance its electron-donating properties, making it an effective photoinitiator .
Comparaison Avec Des Composés Similaires
4,4’-Bis(dimethylamino)benzophenone:
4-(Dimethylamino)benzophenone: This compound has only one dimethylamino group and lacks the amino group.
Uniqueness: 4-Amino-4’-(dimethylamino)benzophenone is unique due to the presence of both amino and dimethylamino groups, which confer distinct electronic properties and reactivity. This dual functionality makes it more versatile in various chemical reactions and applications compared to its analogs .
Propriétés
Numéro CAS |
5809-25-6 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
(4-aminophenyl)-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C15H16N2O/c1-17(2)14-9-5-12(6-10-14)15(18)11-3-7-13(16)8-4-11/h3-10H,16H2,1-2H3 |
Clé InChI |
CFYFLCCDJYTKMC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-Indol-2-one, 5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-1,3-dihydro-](/img/structure/B8772164.png)
![Benzyl (7-chloro-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)carbamate](/img/structure/B8772169.png)



![2,2-Bis[(4-methylphenyl)sulfonyloxymethyl]butyl 4-methylbenzenesulfonate](/img/structure/B8772186.png)
![Acetamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B8772201.png)


